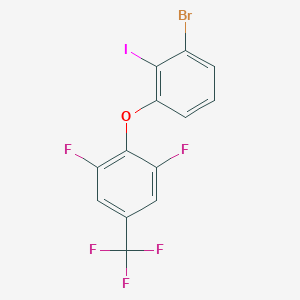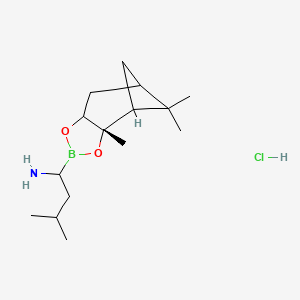![molecular formula C16H18O4 B14074402 2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione CAS No. 6943-09-5](/img/structure/B14074402.png)
2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione is an organic compound with a heterocyclic core. It is known for its unique structure, which includes four carbon and two oxygen atoms. This compound is a crystalline colorless solid that is sparingly soluble in water .
Méthodes De Préparation
The synthesis of 2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione can be achieved through several methods:
Original Synthesis: The compound was first synthesized by a condensation reaction of acetone with malonic acid in acetic anhydride and sulfuric acid.
Alternative Syntheses: It can also be synthesized from malonic acid, isopropenyl acetate (an enol derivative of acetone), and catalytic sulfuric acid.
Analyse Des Réactions Chimiques
2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione undergoes various chemical reactions:
Oxidation and Reduction: The compound can easily lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge in the corresponding oxygen.
Cycloaddition: It can undergo cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, with various reagents like dimethyl acetylenedicarboxylate.
Applications De Recherche Scientifique
2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione involves the stabilization of its anion through resonance. The energy-minimizing conformation of the compound places the alpha proton’s σ* CH orbital in alignment with the π* CO, leading to strong destabilization of the C-H bond . This unique property contributes to its high reactivity and acidity.
Comparaison Avec Des Composés Similaires
2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione can be compared with similar compounds such as:
Meldrum’s Acid:
2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione: This compound has a phenyl group instead of the trimethylphenyl group, resulting in different reactivity and applications.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Although structurally different, it shares some reactivity patterns and applications in polymer chemistry.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
6943-09-5 |
|---|---|
Formule moléculaire |
C16H18O4 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
2,2-dimethyl-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C16H18O4/c1-9-6-10(2)12(11(3)7-9)8-13-14(17)19-16(4,5)20-15(13)18/h6-8H,1-5H3 |
Clé InChI |
HCRQWJKEIZEFDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C=C2C(=O)OC(OC2=O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


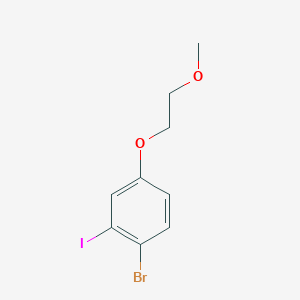
![1-[4-(Hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-3-[[[4-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]carbamoylamino]methyl]urea](/img/structure/B14074326.png)

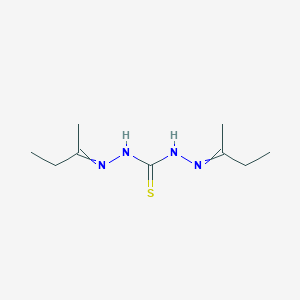

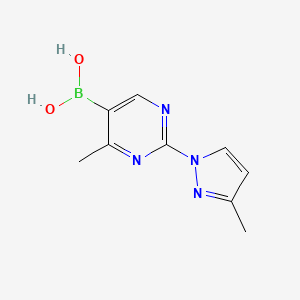
![({4-[Butyl(ethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14074352.png)
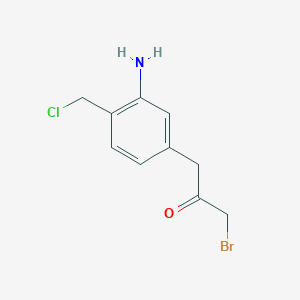
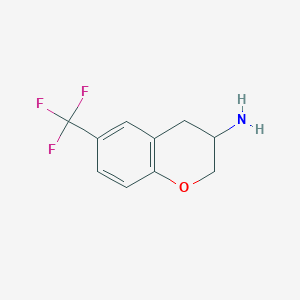
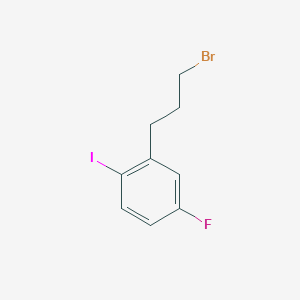
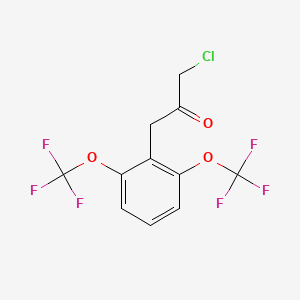
![Methyl 3-[chloro(dimethyl)silyl]propanoate](/img/structure/B14074386.png)
